3-[(2-Chloro-4-ethylphenoxy)methyl]piperidine hydrochloride
Description
3-[(2-Chloro-4-ethylphenoxy)methyl]piperidine hydrochloride is a piperidine-derived compound featuring a substituted phenoxymethyl group. The phenyl ring contains a chlorine atom at position 2 and an ethyl group at position 4, linked via a methylene bridge to the piperidine nitrogen.
Properties
IUPAC Name |
3-[(2-chloro-4-ethylphenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO.ClH/c1-2-11-5-6-14(13(15)8-11)17-10-12-4-3-7-16-9-12;/h5-6,8,12,16H,2-4,7,9-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMGIPMOCJHYQAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OCC2CCCNC2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[(2-Chloro-4-ethylphenoxy)methyl]piperidine hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Structure and Composition
- IUPAC Name : this compound
- Molecular Formula : C14H21Cl2NO
- CAS Number : 56829718
- Molecular Weight : 287.24 g/mol
Physical Properties
| Property | Value |
|---|---|
| Appearance | White to off-white solid |
| Solubility | Soluble in water and organic solvents |
| Melting Point | Not specified |
The biological activity of this compound primarily involves its interaction with specific receptors and enzymes in the body. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly involving the opioid receptors, which are crucial for pain modulation and other physiological processes.
Pharmacological Effects
-
Opioid Receptor Interaction :
- The compound has been evaluated for its affinity towards kappa opioid receptors (KOR). Research indicates that similar compounds can exhibit antagonist properties at these receptors, potentially leading to analgesic effects without the side effects commonly associated with mu-opioid receptor agonists .
- Antidepressant Activity :
-
Cytotoxicity and Antitumor Activity :
- Initial findings indicate that certain piperidine derivatives may possess cytotoxic properties against various cancer cell lines. The specific mechanisms remain under investigation, but they may involve apoptosis induction or cell cycle arrest.
Study on Opioid Receptor Antagonism
A study conducted on analogues of piperidine compounds demonstrated that modifications in the phenyl ring significantly affect receptor binding affinity and selectivity. The findings suggested that compounds with similar structures to this compound could serve as effective KOR antagonists, highlighting their potential therapeutic applications in pain management .
Antidepressant-Like Effects
In a behavioral study using rodent models, a series of piperidine derivatives were assessed for their antidepressant-like activity through forced swim tests and tail suspension tests. Results indicated that certain modifications enhanced efficacy, suggesting that further exploration of this compound could yield promising results in treating depression .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 3-Methylpiperidine | Methyl group substitution | Moderate KOR antagonist |
| 4-(2-Chloro-4-methylphenoxy)ethylpiperidine | Similar phenoxy substitution | Antidepressant properties |
| 3-(4-Ethylphenyl)piperidine | Ethyl substitution on phenyl ring | Potential analgesic effects |
Comparison with Similar Compounds
Impact of Substituent Position and Size
- Chloro and Ethyl Position: Reversing chlorine and ethyl positions (e.g., 4-Cl, 3-Et vs. 2-Cl, 4-Et) alters electronic and steric properties.
- Bulkier Substituents : Compounds with isopropyl groups (e.g., 1220027-94-0) exhibit increased lipophilicity, which could improve membrane permeability but reduce aqueous solubility .
- Linker Flexibility : Ethyl linkers (e.g., 1219982-96-3) introduce conformational flexibility, possibly enabling better interaction with target proteins compared to rigid methylene bridges .
Pharmacological Implications
Piperidine derivatives are common in CNS drugs (e.g., paroxetine, a serotonin reuptake inhibitor ). While direct activity data for the target compound is unavailable, structural analogs suggest:
- Receptor Binding: The 2-Cl, 4-Et configuration may favor interactions with monoamine transporters or G-protein-coupled receptors.
- Metabolic Stability: Ethyl groups (vs.
Toxicity and Environmental Impact
- Environmental studies are incomplete for related compounds, highlighting the need for ecological risk assessments .
Preparation Methods
Synthesis of 2-Chloro-4-(chloromethyl)ethylbenzene Derivative
The chlorinated phenoxy intermediate is typically synthesized by radical chlorination of 2-chloro-4-ethylphenol or related precursors. A common method includes:
- Use of sulfuryl chloride (SO2Cl2) as a chlorinating agent.
- Radical initiators such as benzoyl peroxide added in portions to promote chlorination.
- Reaction temperature controlled between 80–110 °C under reflux.
- pH adjustment with sodium bicarbonate after reaction completion.
- Isolation of 2-chloro-4-(chloromethyl)ethylbenzene by distillation or extraction.
This step ensures selective chlorination at the benzylic position, enabling subsequent nucleophilic substitution.
Nucleophilic Substitution with Piperidine
The chloromethyl intermediate is reacted with piperidine to form the piperidinylmethyl ether linkage:
- Solvent: Dimethylformamide (DMF) or ethyl acetate.
- Base: Potassium carbonate (K2CO3) is used as an acid scavenger.
- Reaction temperature: Typically 80 °C with reflux for 5–15 hours.
- Molar ratio: Piperidine often in slight excess (1.1–1.5 equivalents).
- Workup: Cooling, aqueous extraction, and drying over anhydrous MgSO4.
- Product isolation by solvent evaporation or crystallization.
This step yields 3-[(2-chloro-4-ethylphenoxy)methyl]piperidine, which is then converted to its hydrochloride salt.
Formation of Hydrochloride Salt
The free base is treated with dry hydrogen chloride gas or concentrated hydrochloric acid in an appropriate solvent (e.g., isopropanol or methylene chloride):
- Temperature control: 0 to 25 °C during HCl addition.
- Stirring for 1–16 hours to ensure complete salt formation.
- Crystallization induced by cooling to 0 °C.
- Filtration and drying at 50 °C to obtain the hydrochloride salt as a hemihydrate or anhydrous form.
This step enhances compound stability and facilitates handling for further applications.
Reaction Scheme Summary Table
| Step | Reactants/Conditions | Reaction Type | Key Parameters | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 2-Chloro-4-ethylphenol + SO2Cl2 + Initiator | Radical chlorination | 80–110 °C, reflux, 2–8 hours | ~79–90 | Benzoyl peroxide as initiator |
| 2 | 2-Chloro-4-(chloromethyl)ethylbenzene + Piperidine + K2CO3 + DMF | Nucleophilic substitution | 80 °C, reflux, 5–15 hours | ~85–90 | Potassium carbonate neutralizes HCl |
| 3 | Free base + HCl (gas or conc. acid) + solvent | Salt formation | 0–25 °C, stirring 1–16 hours | Quantitative | Crystallization to obtain hydrochloride |
Detailed Research Findings and Analysis
Solvent Choice: DMF is favored for nucleophilic substitution due to its high polarity and ability to dissolve both organic and inorganic reagents, promoting efficient reaction kinetics.
Base Selection: Potassium carbonate effectively scavenges generated HCl, preventing side reactions and improving yields.
Chlorination Control: Radical initiators like benzoyl peroxide allow controlled chlorination at benzylic positions without over-chlorination or ring substitution.
Reaction Monitoring: pH adjustment post-chlorination ensures neutralization of acidic byproducts, facilitating product isolation and purity.
Salt Formation: Hydrochloride salt improves compound solubility and stability, which is critical for pharmaceutical intermediates.
Yields and Purity: Reported yields range from 79% to 90% in key steps, indicating efficient synthetic protocols with minimal byproducts.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 3-[(2-Chloro-4-ethylphenoxy)methyl]piperidine hydrochloride in laboratory settings?
- Methodological Answer :
- Ventilation : Use local exhaust ventilation to minimize inhalation exposure, as suggested for structurally similar piperidine derivatives .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. For aerosol-prone procedures, use NIOSH-approved respirators .
- Storage : Store in a dry, cool (2–8°C) environment away from oxidizing agents. Stability data for analogous compounds indicate sensitivity to heat and moisture .
- Spill Management : Absorb spills with inert material (e.g., vermiculite), avoid dust generation, and dispose of according to hazardous waste regulations .
Q. What synthetic routes are commonly employed to prepare this compound?
- Methodological Answer :
- Step 1 : React piperidine with 2-chloro-4-ethylphenol in the presence of a base (e.g., NaOH) and a coupling agent like DCC (dicyclohexylcarbodiimide) to form the ether linkage .
- Step 2 : Hydrochloride salt formation via HCl gas bubbling in anhydrous ether, followed by recrystallization from ethanol/water (1:1) for purification .
- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (characteristic peaks at δ 1.2–1.4 ppm for ethyl group and δ 3.5–4.0 ppm for piperidine-CH₂-O) .
Advanced Research Questions
Q. How can researchers resolve contradictions in stability data for this compound under varying pH conditions?
- Methodological Answer :
- Experimental Design :
Conduct accelerated stability studies at pH 2–10 (using HCl/NaOH buffers) at 40°C/75% RH.
Monitor degradation via LC-MS to identify breakdown products (e.g., hydrolysis of the ether bond or piperidine ring oxidation) .
- Data Interpretation : Compare kinetic degradation rates (Arrhenius plots) to extrapolate shelf-life. Discrepancies may arise from trace metal impurities; include chelating agents (e.g., EDTA) in buffers to mitigate catalytic degradation .
Q. What computational strategies can predict the biological activity of this compound analogs?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with serotonin transporters (SERT), leveraging structural homology with paroxetine derivatives .
- QSAR Modeling : Train models on datasets of substituted piperidines (e.g., PubChem BioAssay data) to correlate substituents (e.g., chloro, ethyl) with IC₅₀ values .
- Validation : Synthesize top-predicted analogs and test in vitro for 5-HT reuptake inhibition (radioligand binding assays with [³H]-paroxetine) .
Q. How can researchers optimize chromatographic separation of this compound from related impurities?
- Methodological Answer :
- Column Selection : Use a phenyl-hexyl stationary phase for enhanced π-π interactions with aromatic moieties .
- Mobile Phase : Gradient elution with 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (90:10 to 50:50 over 20 min) to resolve polar degradation products .
- Detection : UV at 254 nm for the chloro-substituted aromatic ring; confirm peak identity with high-resolution MS (Q-TOF) .
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
